2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H9IN2O2S . It has a molecular weight of 384.2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine”, often involves copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes . Another method involves the treatment of 2-chloropyridine or 2-bromopyridine with iodotrimethylsilane .Molecular Structure Analysis
The InChI code for “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is 1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H .Physical And Chemical Properties Analysis
“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Palladium-Catalyzed Couplings : 2-Aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines were synthesized using palladium-catalyzed decarboxylative Suzuki coupling of azaindole-2-carboxylic acid derivatives. This method also enabled the synthesis of alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines through a related Heck coupling process, highlighting the versatility of this compound in organic synthesis (Suresh, Kumaran, Manickam, & Muthusubramanian, 2013).
- Ligand Synthesis for Asymmetric Hydrogenation : 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives have been used in the synthesis of ligands for asymmetric hydrogenation. This involves designing and synthesizing P-chiral pyridyl-dihydrobenzooxaphosphole ligands by a diastereoselective S(N)Ar substitution, demonstrating the compound's utility in catalysis and enantioselective synthesis (Qu et al., 2014).
Biological and Medicinal Chemistry Applications
- Antibacterial Activity : The antibacterial activity of derivatives of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been investigated. A study focusing on 2-(phenylsulfonyl)amino pyridine, a related compound, demonstrated significant growth inhibition of bacteria like Staphylococcus aureus, Escherichia coli, and Salmonella typhi, suggesting potential applications in antimicrobial therapies (Ijeomah & Tseeka, 2021).
Advanced Material Applications
- Photoluminescent Complexes : Iridium(III) complexes using derivatives of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as cyclometallated ligands have shown potential in advanced material applications. These complexes exhibit unique photoluminescent properties, useful in developing new functional materials and light-emitting devices (Ertl et al., 2015).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of eye contact (P305+P338), and removing contact lenses if present and easy to do (P351) .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGDHZXCZZVWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631491 | |
Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
282734-63-8 | |
Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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